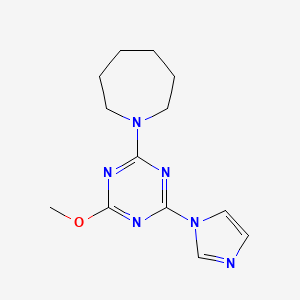![molecular formula C42H26N4O6S2 B3825429 N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide](/img/structure/B3825429.png)
N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Descripción general
Descripción
N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their use in the synthesis of various natural products and pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives, which forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using phthalic anhydride and primary amines, followed by purification and functionalization steps to achieve the desired product. The use of green chemistry principles, such as waste-free transformations and high atom economy, is also emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for modifying halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CeCl3 for oxidation, reducing agents such as glucose for eco-friendly reduction, and nucleophiles for substitution reactions .
Major Products
Aplicaciones Científicas De Investigación
N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-HIV properties.
Medicine: Explored for its pharmaceutical potential, particularly in the development of new drugs.
Industry: Utilized in the production of solid-state fluorescence materials and other industrial applications.
Mecanismo De Acción
The mechanism of action of N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as nucleophilic substitution, which can modify its functional groups and enhance its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N,N’- (2,2-bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide): Similar in structure but contains trifluoromethyl groups.
4-Hydroxy-1-Methyl-2,2-Dioxo-N-(1,3-thiazol-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides: Structurally related heterocyclic arylamides.
Uniqueness
N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide is unique due to its multifunctionalized isoindole-1,3-dione core, which provides a versatile platform for further chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H26N4O6S2/c47-37(25-11-21-33-35(23-25)41(51)45(39(33)49)29-7-3-1-4-8-29)43-27-13-17-31(18-14-27)53-54-32-19-15-28(16-20-32)44-38(48)26-12-22-34-36(24-26)42(52)46(40(34)50)30-9-5-2-6-10-30/h1-24H,(H,43,47)(H,44,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJTJDOZABPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)SSC5=CC=C(C=C5)NC(=O)C6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(4-methylbenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B3825349.png)

![3,5-Dibromo-N-{3-chloro-4-[(3-chloronaphthalen-2-YL)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B3825361.png)


![4-[(benzo[g]quinolin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B3825380.png)
![2,5-Ditert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B3825385.png)
![N-allyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825405.png)

![9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B3825421.png)
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3825444.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide](/img/structure/B3825451.png)


